molecular formula C14H18O B089579 2,5-Dimethyl-2-phenylhex-4-enal CAS No. 1015-18-5

2,5-Dimethyl-2-phenylhex-4-enal

Cat. No. B089579
CAS RN: 1015-18-5
M. Wt: 202.29 g/mol
InChI Key: FFQYYVDIFVWGPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyl-2-phenylhex-4-enal, also known as DMPO, is a stable free radical scavenger that has gained significant attention in scientific research due to its unique properties. DMPO is a versatile compound that can be synthesized through various methods and has been utilized in a wide range of applications, including biochemical and physiological studies, as well as in the field of drug discovery.

Mechanism Of Action

2,5-Dimethyl-2-phenylhex-4-enal acts as a free radical scavenger by trapping free radicals and forming stable adducts. 2,5-Dimethyl-2-phenylhex-4-enal has a high affinity for trapping hydroxyl radicals, superoxide radicals, and peroxyl radicals. The adducts formed by 2,5-Dimethyl-2-phenylhex-4-enal can be detected and quantified through various methods, including electron spin resonance spectroscopy.

Biochemical And Physiological Effects

2,5-Dimethyl-2-phenylhex-4-enal has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation in various systems, including neuronal cells, liver cells, and cardiovascular cells. 2,5-Dimethyl-2-phenylhex-4-enal has also been shown to protect against ischemia-reperfusion injury in various organs, including the heart, liver, and kidney.

Advantages And Limitations For Lab Experiments

2,5-Dimethyl-2-phenylhex-4-enal has several advantages for lab experiments, including its stability and ease of detection. 2,5-Dimethyl-2-phenylhex-4-enal is also a relatively inexpensive compound and can be synthesized with high yields and purity. However, 2,5-Dimethyl-2-phenylhex-4-enal has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 2,5-Dimethyl-2-phenylhex-4-enal. One area of interest is the development of new methods for the synthesis of 2,5-Dimethyl-2-phenylhex-4-enal with improved yields and purity. Another area of interest is the study of the effects of 2,5-Dimethyl-2-phenylhex-4-enal on various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, the development of new methods for the detection and quantification of 2,5-Dimethyl-2-phenylhex-4-enal adducts could lead to new insights into the role of free radicals and oxidative stress in various diseases.

Synthesis Methods

2,5-Dimethyl-2-phenylhex-4-enal can be synthesized through various methods, including the reaction of 2,5-dimethyl-2-hexene with phenylacetylene in the presence of a palladium catalyst, or by the reaction of 2,5-dimethyl-2-hexene with phenylacetylene in the presence of a copper catalyst. Another method involves the reaction of 2,5-dimethyl-2-hexene with phenylacetylene in the presence of a nickel catalyst. These methods have been utilized in the synthesis of 2,5-Dimethyl-2-phenylhex-4-enal with high yields and purity.

Scientific Research Applications

2,5-Dimethyl-2-phenylhex-4-enal has been extensively utilized in scientific research due to its unique properties. It has been utilized as a spin trap for the detection of free radicals in various systems, including biological systems. 2,5-Dimethyl-2-phenylhex-4-enal has also been utilized in the study of oxidative stress and its role in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. 2,5-Dimethyl-2-phenylhex-4-enal has also been utilized in the study of the mechanism of action of various drugs and their effects on free radicals and oxidative stress.

properties

CAS RN

1015-18-5

Product Name

2,5-Dimethyl-2-phenylhex-4-enal

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

2,5-dimethyl-2-phenylhex-4-enal

InChI

InChI=1S/C14H18O/c1-12(2)9-10-14(3,11-15)13-7-5-4-6-8-13/h4-9,11H,10H2,1-3H3

InChI Key

FFQYYVDIFVWGPB-UHFFFAOYSA-N

SMILES

CC(=CCC(C)(C=O)C1=CC=CC=C1)C

Canonical SMILES

CC(=CCC(C)(C=O)C1=CC=CC=C1)C

synonyms

2,5-Dimethyl-2-phenyl-4-hexal

Origin of Product

United States

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